1-Octyl magnesium chloride either

Description

Historical Context and Foundational Discoveries of Grignard Reagents

The discovery of organomagnesium halides marked a pivotal moment in the history of chemistry. In 1900, the French chemist François Auguste Victor Grignard, working under the guidance of his professor Philippe Barbier at the University of Lyon, found that reacting an organic halide with magnesium metal in anhydrous ether produced a highly reactive organomagnesium compound. uio.nothermofisher.comacs.org This breakthrough was a direct evolution of Barbier's earlier work, which had seen limited success with magnesium in similar reactions. wikipedia.org Grignard hypothesized that the key was to form the organomagnesium compound first, before adding the second reactant (like an aldehyde or ketone). wikipedia.org This sequential approach proved highly successful, leading to the reliable synthesis of alcohols and other organic molecules. thermofisher.comwikipedia.org

Grignard's doctoral thesis in 1901 detailed these organomagnesium compounds, which came to be known as Grignard reagents. wikipedia.orgnobelprize.org The profound impact of this discovery on organic synthesis was recognized swiftly. For this work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. acs.orgwikipedia.orgbritannica.comlycee-grignard.fr The Grignard reaction, as it became known, provided a robust and versatile method for creating carbon-carbon bonds, a cornerstone of synthetic chemistry. uio.nothermofisher.comwikipedia.org By the time of Grignard's death in 1935, thousands of publications had already cited the use of his reagents. nobelprize.org

| Key Event | Year | Significance |

| Discovery of Grignard Reagents | 1900 | Victor Grignard discovered the reaction of organic halides with magnesium in ether. thermofisher.comacs.orgwikipedia.org |

| Doctoral Thesis Publication | 1901 | Grignard published his thesis on "mixed organomagnesium combinations." wikipedia.orgnobelprize.org |

| Nobel Prize in Chemistry | 1912 | Victor Grignard was awarded the Nobel Prize for his discovery. acs.orgwikipedia.orgbritannica.com |

Contemporary Significance of Organomagnesium Halides in Chemical Synthesis

A century after their discovery, Grignard reagents, including 1-octylmagnesium chloride, remain indispensable tools in modern organic synthesis. acs.orgnumberanalytics.com Their enduring importance lies in their versatility and efficiency in constructing complex molecular architectures from simpler precursors. numberanalytics.comreachemchemicals.com Organomagnesium halides are powerful nucleophiles used to form new carbon-carbon bonds through reactions with a wide range of electrophiles. wikipedia.orgslideshare.net

Key applications in contemporary synthesis include:

Synthesis of Alcohols: The classic Grignard reaction involves the addition to carbonyl compounds. Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. thermofisher.comreachemchemicals.comebsco.com

Synthesis of Carboxylic Acids: Grignard reagents react with carbon dioxide to produce carboxylic acids after an acidic workup. reachemchemicals.com

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., nickel, palladium, or iron), Grignard reagents participate in cross-coupling reactions with organic halides. wikipedia.orgacs.orgacs.org This allows for the formation of carbon-carbon bonds between different types of organic fragments (alkyl, aryl, vinyl). acs.orgresearchgate.net For instance, nonylmagnesium bromide, a related Grignard reagent, reacts with methyl p-chlorobenzoate in the presence of an iron catalyst to form p-nonylbenzoic acid. wikipedia.org Similarly, 1-octylmagnesium chloride has been used in an iron-catalyzed reaction with methyl 4-chlorobenzoate (B1228818) as a key step in the synthesis of the drug fingolimod. google.com

Synthesis of Heterocyclic Compounds: These reagents are also employed in the synthesis and modification of heterocyclic structures, which are common motifs in pharmaceuticals. rflow.ai

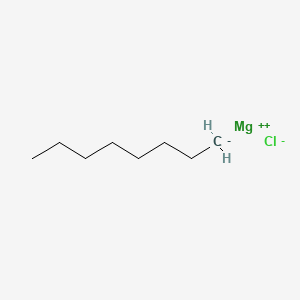

1-Octylmagnesium chloride is a commercially available reagent, typically as a solution in THF. sigmaaldrich.comsigmaaldrich.comnovaphene.comalkalisci.com It serves as a source of a nucleophilic octyl group for various chemical transformations. sigmaaldrich.com One documented application is in the surface functionalization of titanium dioxide (TiO₂), which has relevance in the development of membranes, solar cells, and catalysts. sigmaaldrich.comsigmaaldrich.com The properties of a typical commercial solution of 1-octylmagnesium chloride are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₇MgCl sigmaaldrich.comsigmaaldrich.comnovaphene.com |

| Molecular Weight | 172.98 g/mol sigmaaldrich.comsigmaaldrich.comnovaphene.com |

| Appearance | Brown colored liquid novaphene.com |

| Typical Concentration | 2.0 M in THF sigmaaldrich.comsigmaaldrich.com |

| Density | ~0.929 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 38841-98-4 sigmaaldrich.comsigmaaldrich.comnovaphene.com |

The chemistry of Grignard reagents is more complex than the simple R-Mg-X formula suggests. In ether solutions, a dynamic equilibrium, known as the Schlenk equilibrium, exists between the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.orgacs.orgacs.org The exact nature and reactivity of the species in solution are influenced by the solvent, with tetrahydrofuran (B95107) (THF) being a common choice. wikipedia.orgacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;octane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAZWQQKSJCTM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Organomagnesium Chloride Reagents

Mechanistic Considerations in Grignard Reagent Formation

The formation of a Grignard reagent, while seemingly straightforward, involves a complex interplay of surface chemistry, electron transfer, and radical intermediates. leah4sci.com Understanding these mechanisms is crucial for controlling the reaction and optimizing the yield of desired products like 1-octyl magnesium chloride.

Initiation Mechanisms and Magnesium Surface Activation

A primary challenge in Grignard reagent synthesis is overcoming the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. byjus.comstackexchange.com This layer is unreactive towards organic halides and inhibits the initiation of the reaction, often leading to a variable and unpredictable induction period. mt.comwikipedia.org To ensure a smooth and reliable reaction, various activation methods have been developed to break through this oxide layer and expose the reactive metallic magnesium. stackexchange.comwikipedia.org

These methods can be broadly categorized as mechanical and chemical.

Mechanical Methods: These include crushing the magnesium turnings in situ, rapid stirring, or using ultrasound (sonication). stackexchange.comwikipedia.org These techniques physically disrupt the MgO layer, creating fresh surfaces for the reaction to begin.

Chemical Methods: Common chemical activators include iodine, 1,2-dibromoethane, and diisobutylaluminum hydride (DIBAH). stackexchange.comacs.orgresearchgate.net A small amount of an activator is added to the reaction mixture, which reacts with the magnesium to expose reactive sites. wvu.edu For instance, 1,2-dibromoethane's activation can be visually monitored by the formation of ethylene (B1197577) gas bubbles. stackexchange.comwikipedia.org DIBAH has been shown to be a particularly effective activator, allowing for the initiation of Grignard reagent formation at or below room temperature, which provides better control over the initial exotherm. acs.orgresearchgate.net

Table 1: Comparison of Magnesium Activation Methods

| Activating Agent | Mechanism of Action | Notes |

|---|---|---|

| Iodine (I₂) | Chemically etches the magnesium surface, reacting with the MgO layer. stackexchange.comwikipedia.org | A small crystal is typically added. The disappearance of the characteristic purple or brown color indicates consumption. |

| 1,2-Dibromoethane | Reacts with magnesium to form ethylene gas and magnesium bromide, exposing fresh metal surfaces. stackexchange.comwikipedia.org | Action is easily monitored by observing gas evolution. Side products are innocuous. stackexchange.com |

| DIBAH | Reduces the oxide layer and removes trace amounts of water from the reaction mixture. acs.orgresearchgate.net | Allows for initiation at lower temperatures, enhancing safety and control, particularly on a larger scale. acs.org |

| Mechanical Crushing/Stirring | Physically breaks the passivating oxide layer to expose the underlying reactive magnesium. stackexchange.comwikipedia.org | A simple, chemical-free method often used in laboratory settings. |

| Ultrasound (Sonication) | High-frequency sound waves create cavitation bubbles that scour and disrupt the oxide layer on the metal surface. stackexchange.comwikipedia.org | Can enable Grignard formation even in the presence of small amounts of water by activating the magnesium to consume it. wikipedia.org |

Radical and Non-Radical Pathways in Organomagnesium Halide Generation

The mechanism of magnesium insertion into the carbon-halogen bond is not a simple one-step process. It is widely accepted that the reaction initiates via a single-electron transfer (SET) from the magnesium surface to the organic halide. utexas.edu This transfer forms a radical anion which then fragments to produce an alkyl radical (R•) and a halide ion (X⁻). iitk.ac.in

This process is considered a non-chain radical reaction. utexas.edu The generated alkyl radical can then react in a few ways. The predominant pathway involves the radical coupling with a magnesious halide species (MgX•) on the metal surface to form the Grignard reagent, RMgX. utexas.edualfredstate.edu

Theoretical studies and experimental evidence suggest the existence of competing pathways:

Radical Pathway: This pathway involves the formation of free or surface-adsorbed radicals. alfredstate.eduresearchgate.net Quantum mechanical calculations have shown that for small magnesium clusters (Mg, Mg₂), a radical pathway is prevalent. rsc.orgresearchgate.net These diffusing radicals can sometimes lead to side products through dimerization (e.g., Wurtz coupling) or disproportionation. alfredstate.eduresearchgate.net

Non-Radical Pathway: As the size of the magnesium cluster involved in the reaction increases, a non-radical, or "insertion," pathway becomes more competitive. researchgate.netrsc.org This pathway, which can be thought of as a more concerted process, leads to the Grignard reagent with retention of configuration, which is significant for the synthesis of chiral organomagnesium compounds. researchgate.net

The balance between these pathways can be influenced by the substrate and reaction conditions, but the initial SET step is a cornerstone of the formation mechanism. utexas.eduacs.org

Controlled Synthesis in Conventional Batch Systems

The traditional method for preparing Grignard reagents like 1-octyl magnesium chloride is through a batch process, where reactants are added to a flask and the reaction proceeds to completion. researchgate.net Success in a batch system hinges on rigorous control over reaction conditions and a deep understanding of the parameters that influence efficiency.

Optimization of Reaction Parameters for Reagent Formation Efficiency

Beyond solvent choice and anhydrous conditions, several other parameters must be optimized to maximize the yield and purity of the Grignard reagent and minimize side reactions. numberanalytics.com

Temperature: The reaction temperature influences both the rate of formation and the stability of the Grignard reagent. numberanalytics.comnumberanalytics.com While some heating may be required to initiate the reaction, the formation is highly exothermic. researchgate.net Excessive temperatures can increase the rate of side reactions, such as Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. researchgate.netresearchgate.net

Reactant Concentration: In a batch process, the relative concentrations of the reactants change over time. youtube.com Careful, slow addition of the organic halide to the magnesium suspension is typical to maintain control over the exotherm and minimize the concentration of the halide available for side reactions. mt.com

Choice of Halide: The reactivity of the organic halide (R-X) follows the order I > Br > Cl. While 1-octyl iodide would be the most reactive, 1-octyl chloride is often used due to cost and availability, though it may require more forcing conditions to react.

Stirring: Efficient stirring is important as this is a heterogeneous reaction involving a solid (Mg) and a liquid phase. Good agitation increases the interaction at the metal surface, which can increase the reaction rate. byjus.com

Strategies such as using a slight excess of the Grignard reagent or adding catalysts like copper or iron salts can be employed in subsequent reactions to improve yields and selectivity. numberanalytics.com

Continuous Flow Synthesis Strategies for Organomagnesium Compounds

In recent years, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of Grignard reagents. researchgate.netacs.org This strategy involves pumping the organic halide solution through a packed-bed reactor containing magnesium turnings. researchgate.netvapourtec.com This approach offers significant advantages in safety, control, and scalability. gordon.eduaiche.org

The primary benefits of continuous flow synthesis include:

Enhanced Safety: The reaction volume at any given moment is very small, drastically reducing the risks associated with the highly exothermic nature of Grignard formation. gordon.eduyoutube.com This minimizes the potential for thermal runaway reactions that can be a hazard in large-scale batch processes. mt.com

Superior Heat Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient removal of the heat generated by the reaction, enabling better temperature control. youtube.comvapourtec.com

Improved Selectivity and Yield: In a flow system, a large excess of magnesium is constantly present, and the concentration of the organic halide can be precisely controlled. acs.org This minimizes the formation of the Wurtz coupling by-product, which is often a problem in batch reactors where concentrations fluctuate. researchgate.netresearchgate.net This can lead to higher purity and yields of the desired Grignard reagent. acs.org

Scalability and Automation: Scaling up a continuous process is often simpler than scaling up a batch reaction. researchgate.net Production can be increased by running the system for a longer duration or by using a larger reactor. aiche.org These systems also lend themselves to automation and integrated process analytical technology (PAT), such as inline FTIR spectroscopy, for real-time monitoring and control. acs.orgaiche.org

Studies have demonstrated that full conversion of the halide can be achieved in a single pass through the reactor, with residence times of only a few minutes, yielding high concentrations of the Grignard reagent. researchgate.netacs.org This makes continuous flow a highly efficient, safe, and reliable method for the industrial production of organomagnesium compounds like 1-octyl magnesium chloride. youtube.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Feature | Conventional Batch System | Continuous Flow System |

|---|---|---|

| Safety | Higher risk due to large reaction volume and potential for thermal runaway. mt.com | Inherently safer due to small reactor volume and superior heat control. gordon.eduyoutube.com |

| Heat Management | Difficult to control the exotherm, especially on a large scale. researchgate.net | Excellent heat transfer and precise temperature control. youtube.comvapourtec.com |

| Selectivity | Prone to side reactions like Wurtz coupling due to fluctuating reactant concentrations. researchgate.net | Higher selectivity and reduced by-products due to constant magnesium excess and steady-state conditions. researchgate.netresearchgate.net |

| Scalability | Scale-up can be complex and introduce new safety challenges. | Straightforward scale-up by extending run time or using larger reactors. researchgate.netaiche.org |

| Control | Dosing-controlled to manage exotherm; concentrations change over the course of the reaction. youtube.com | Precise control over parameters like residence time, temperature, and stoichiometry; enables steady-state operation. aiche.org |

| Induction Period | Can be variable and difficult to control, leading to potential hazards. mt.com | In-situ activation within the reactor leads to a more consistent and reliable process. vapourtec.com |

Design and Implementation of Microreactor Systems

The use of microreactors, or flow reactors, represents a paradigm shift in the synthesis of Grignard reagents. fraunhofer.defraunhofer.de These systems offer numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety due to the small reaction volumes. rsc.orgmt.com The design of a microreactor for Grignard synthesis typically involves a packed-bed of magnesium metal through which the organic halide solution is pumped. fraunhofer.debionity.com

One innovative design features a double-skinned cylinder, where the reactant is pumped through a bed of magnesium shavings. fraunhofer.debionity.com This configuration ensures a large excess of magnesium, which helps to initiate the reaction efficiently and drive it to completion. fraunhofer.defraunhofer.de The geometry of the reactor, with cooling on both the inner and outer surfaces, allows for excellent thermal management of the highly exothermic Grignard reaction. fraunhofer.debionity.com The continuous flow nature of these systems minimizes the residence time of reactants and products in the reactor, which in turn suppresses the formation of byproducts. fraunhofer.de

| Reactor Feature | Benefit |

| Packed-bed of Magnesium | Ensures high surface area for reaction and helps drive the reaction to completion. |

| Double-skinned Cylinder Design | Allows for efficient cooling and precise temperature control. |

| Continuous Flow | Minimizes residence time, reducing byproduct formation and improving product purity. |

| Small Reactor Volume | Enhances safety by minimizing the amount of hazardous material at any given time. |

In Situ Activation of Magnesium in Flow Reactors

A critical step in Grignard reagent synthesis is the activation of the magnesium metal surface, which is often covered by a passivating oxide layer. vapourtec.com Flow reactors offer elegant solutions for the in situ activation of magnesium. researchgate.netacs.org Mechanical activation can be achieved by the continuous movement and friction of magnesium turnings within the reactor, constantly exposing fresh metal surfaces. researchgate.netacs.org This method avoids the need for chemical activating agents like iodine or 1,2-dibromoethane, which can introduce impurities. acs.org

Another approach involves packing a column with commercially available magnesium powder, which is then activated in situ by removing the oxide layer. vapourtec.com Once activated, a range of organohalides can be passed through the column to produce the corresponding Grignard reagents. vapourtec.com The concentration of the Grignard reagent produced remains stable until a significant portion of the magnesium is consumed, at which point the column can be easily repacked. vapourtec.com This on-demand generation of the reagent is a key advantage of flow systems. fraunhofer.deresearchgate.net

Enhanced Process Control and Thermal Management in Continuous Production

Continuous production of Grignard reagents in flow reactors allows for superior process control and thermal management compared to traditional batch methods. fraunhofer.debionity.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing thermal runaways which are a significant hazard in large-scale batch reactions. chemicalprocessing.comacs.orgbjpmg.com

In-line analytical techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, can be integrated into the flow system to monitor the reaction in real-time. acs.orgacs.orgaiche.org This allows for precise control over reaction parameters and ensures consistent product quality. fraunhofer.deaiche.org For instance, the concentration of the Grignard reagent can be continuously monitored and adjustments to flow rates or temperature can be made automatically to maintain optimal conditions. aiche.org This level of control leads to higher yields and purer products by minimizing the formation of undesired byproducts like the Wurtz coupling product. fraunhofer.defraunhofer.deresearchgate.net

Scalability and Industrial Relevance of Flow Syntheses

The scalability of flow synthesis is a significant advantage for the industrial production of Grignard reagents. researchgate.netacs.org Scaling up production in a flow system is typically achieved by "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. fraunhofer.debionity.com This approach avoids the challenges and safety risks associated with increasing the size of large batch reactors.

Pilot plants utilizing modular flow reactors have demonstrated the capability to produce significant quantities of Grignard reagents, with throughputs of up to 20 liters per hour. fraunhofer.debionity.comchemicalprocessing.com These pilot plants serve as an important step towards achieving industrial-scale production. fraunhofer.debionity.com The ability to run these systems continuously for extended periods, coupled with automated control and replenishment of reactants, makes flow synthesis a highly attractive and economically viable option for the chemical and pharmaceutical industries. aiche.orgwuxiapptec.com Studies have shown that full conversion of the organic halide can be achieved in a single pass through the reactor, with yields of the Grignard reagent reaching 89-100% on a laboratory scale. acs.orgacs.org

Emerging Mechanochemical Synthesis Approaches for Organomagnesium Nucleophiles

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a novel and sustainable method for the synthesis of Grignard reagents. nih.govnih.govcardiff.ac.uk This approach, typically carried out in a ball mill, offers several advantages, including the use of minimal or no solvent and the ability to conduct reactions in air. thieme-connect.comorganic-chemistry.org

The continuous grinding and impact within the ball mill mechanically activates the magnesium surface, facilitating the reaction with the organic halide. acs.orgnih.gov This method has been successfully applied to the synthesis of a variety of Grignard reagents from organobromides, yielding carboxylic acids after quenching with carbon dioxide in up to 82% yield. nih.gov Notably, these reactions can be performed with only a small, stoichiometric amount of an ethereal solvent like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME). thieme-connect.comresearchgate.net

This solvent-free or low-solvent approach is not only environmentally friendly but also allows for the reaction of poorly soluble aryl halides that are difficult to process using conventional solution-based methods. thieme-connect.comorganic-chemistry.org The development of mechanochemical methods for Grignard reagent synthesis represents a significant step towards greener and more efficient chemical manufacturing. hokudai.ac.jpresearchgate.netresearchgate.net

| Synthesis Method | Advantages | Key Findings |

| Microreactor Synthesis | Enhanced safety, precise process control, high heat and mass transfer, scalability. fraunhofer.dersc.orgmt.com | Full conversion of halides with yields of 89-100% on a lab scale. acs.orgacs.org Pilot plants can produce up to 20 L/hr. fraunhofer.debionity.comchemicalprocessing.com |

| Mechanochemical Synthesis | Minimal or no solvent, can be performed in air, effective for poorly soluble starting materials. nih.govthieme-connect.comorganic-chemistry.org | Yields of up to 82% for carboxylic acids derived from Grignard reagents. nih.gov Requires only stoichiometric amounts of ethereal additives. thieme-connect.comresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Organomagnesium Chlorides

Fundamental Principles of Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The utility of 1-octylmagnesium chloride in carbon-carbon bond formation stems from the inherent polarity of the carbon-magnesium bond. wikipedia.org Due to the significant difference in electronegativity between carbon and magnesium, the electron density is skewed towards the carbon atom, rendering it nucleophilic. wikipedia.orgwikipedia.orglibretexts.org This "umpolung" or reversal of polarity from the electrophilic nature of the carbon in the parent octyl chloride is a defining characteristic of Grignard reagents. libretexts.orgquora.com

This nucleophilic carbon can then attack electrophilic centers, most notably the carbon atom of a carbonyl group in aldehydes and ketones. wikipedia.orgiitk.ac.in The reaction typically proceeds through a nucleophilic addition mechanism. iitk.ac.inorganic-chemistry.org For many reactions, a six-membered ring transition state is proposed, involving the magnesium coordinating with the carbonyl oxygen. wikipedia.org However, for sterically hindered substrates, an alternative single electron transfer (SET) mechanism may be at play. organic-chemistry.orgacs.org The formation of a new carbon-carbon bond is a pivotal step, leading to the synthesis of a wide array of organic molecules. iitk.ac.in

It is crucial to perform these reactions under anhydrous conditions, as the Grignard reagent is a strong base and will readily react with protic solvents like water, leading to the protonation of the octyl group and quenching the desired reactivity. wikipedia.orglibretexts.org

The reactivity of Grignard reagents can be influenced by the presence of other metal salts. For instance, the addition of cerium trichloride (B1173362) can allow for selective 1,2-additions to carbonyl compounds. wikipedia.org Iron catalysts can also be employed to mediate cross-coupling reactions between organomagnesium reagents and various electrophilic substrates. acgpubs.org

| Factor | Description | Significance |

|---|---|---|

| Carbon-Magnesium Bond Polarity | The difference in electronegativity between carbon and magnesium creates a nucleophilic carbon center. wikipedia.orglibretexts.org | The fundamental driving force for the Grignard reaction. wikipedia.org |

| Reaction Mechanism | Primarily nucleophilic addition, but can involve single electron transfer (SET) for sterically hindered substrates. iitk.ac.inorganic-chemistry.org | Determines the reaction pathway and potential byproducts. |

| Anhydrous Conditions | The absence of protic solvents is essential to prevent the Grignard reagent from acting as a base. wikipedia.org | Prevents quenching of the reagent and ensures successful C-C bond formation. |

| Metal Additives | The presence of other metal salts (e.g., CeCl3, iron catalysts) can modify reactivity and selectivity. wikipedia.orgacgpubs.org | Allows for finer control over the reaction outcome. |

Dynamics of the Schlenk Equilibrium in Solution

In solution, 1-octylmagnesium chloride does not exist as a simple monomeric species. Instead, it is part of a complex and dynamic equilibrium known as the Schlenk equilibrium. nih.govwikipedia.org This equilibrium involves the disproportionation of two molecules of the organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgiupac.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is a critical factor influencing the reactivity of the Grignard reagent and is itself affected by several factors. wikipedia.org

The solvent plays a crucial role in the Schlenk equilibrium, not merely as a medium but as an active participant. acs.orgacs.org Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are essential for the formation and stabilization of Grignard reagents. libretexts.orgiitk.ac.in The lone pair electrons on the oxygen atoms of these ether molecules coordinate to the magnesium center, forming a complex that helps to stabilize the organometallic species. libretexts.orgacs.org

Computational studies on methylmagnesium chloride in THF have shown that the solvent dynamics are key to the ligand exchange process in the Schlenk equilibrium. acs.orgresearchgate.netacs.orgnih.gov The number of solvent molecules coordinated to the magnesium atoms can influence the stability and reactivity of the various dimeric species involved in the equilibrium. acs.orgacs.org Specifically, the cleavage of Mg-Cl and Mg-C bonds tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. acs.orgresearchgate.net The addition of dioxane can drive the equilibrium completely to the right by precipitating the magnesium halide. wikipedia.orgwikipedia.org

Beyond the basic Schlenk equilibrium, organomagnesium halides like 1-octylmagnesium chloride can form various aggregates in solution, including dimers, trimers, and higher oligomers. nih.govquora.com The extent of aggregation is dependent on factors such as concentration, the nature of the organic group, the halide, and the solvent. nih.gov

These aggregates can have different reactivities compared to the monomeric species. It has been proposed that multimeric species might be involved in reactions with carbonyl compounds, where one magnesium atom coordinates to the carbonyl oxygen while another delivers the nucleophilic alkyl group. nih.gov The formation of these aggregates further complicates the understanding of Grignard reagent reactivity in solution.

In the context of the Schlenk equilibrium, the halide identity affects the stability of the various species. The halide is generally preferred over the alkyl group in the bridging position of dimeric structures. acs.org While chlorides can sometimes be less reactive in their formation, they are an integral part of the complex solution-state behavior of Grignar reagents. libretexts.org The presence of the halide can also influence the Lewis acidity of the magnesium center and the nucleophilicity of the carbanion. quora.com

| Factor | Influence on Equilibrium and Reactivity |

|---|---|

| Solvent | Ethereal solvents like THF stabilize the Grignard reagent through coordination. libretexts.orgiitk.ac.in Solvent dynamics drive the ligand exchange in the equilibrium. acs.orgresearchgate.net |

| Concentration | Higher concentrations favor the formation of aggregates like dimers and oligomers. nih.govwikipedia.org |

| Halide Identity | Affects the rate of Grignard reagent formation and the position of the Schlenk equilibrium. libretexts.orgmsu.edu Influences the Lewis acidity and nucleophilicity of the reagent. quora.com |

| Temperature | Can shift the position of the equilibrium and affect the rate of reactions. wikipedia.org |

Stereochemical Control and Diastereoselective Transformations

When a Grignard reagent like 1-octylmagnesium chloride reacts with a prochiral aldehyde or ketone, a new stereocenter is created. The stereochemical outcome of such reactions is a critical aspect of their synthetic utility. In many cases, the stereoselectivity of Grignard additions can be predicted by models such as the Felkin-Anh or Cram's rule, which consider the steric interactions in the transition state. wikipedia.org

However, the complex nature of Grignard reagents in solution, including the Schlenk equilibrium and aggregation, can complicate stereochemical predictions. nih.gov For instance, chelation control can be a dominant factor in reactions with substrates containing a coordinating group, where the magnesium atom of the Grignard reagent can form a cyclic intermediate. nih.gov This can lead to high diastereoselectivity.

The solvent can also play a role in the stereochemical outcome. For example, studies on chiral cyclopropylnitrile Grignard reagents have shown that the equilibrium between cis and trans isomers is influenced by the solvent, with THF favoring the cis form more than diethyl ether. wikipedia.org

Synthetic Applications of Organomagnesium Chloride Reagents in Complex Molecule Construction

Versatile Carbon-Carbon Bond Formation Strategies

As a classic Grignard reagent, 1-octylmagnesium chloride is a potent nucleophile widely utilized for creating new carbon-carbon bonds. sigmaaldrich.comwikipedia.org The polarity of the carbon-magnesium bond, where the carbon atom possesses a partial negative charge, allows it to attack electrophilic carbon centers, such as those in carbonyl compounds, to form new covalent bonds. wikipedia.org This fundamental reactivity is a cornerstone of organic synthesis, enabling the assembly of more complex molecular skeletons from simpler precursors. alevelchemistry.co.uk

The addition of Grignard reagents to aldehydes and ketones is a primary method for alcohol synthesis. The reaction of 1-octylmagnesium chloride with a carbonyl compound results in the formation of an alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. prepchem.com

A specific application of its alkylating power is demonstrated in the synthesis of 4-octyl phenethyl alcohol. In this process, 1-octylmagnesium chloride is reacted with a protected bromophenylethyl alcohol derivative. The octyl group acts as the nucleophile, displacing the bromide to form the desired carbon-carbon bond and yield the target molecule after deprotection. google.com This reaction highlights the direct and effective use of 1-octylmagnesium chloride for introducing a linear eight-carbon chain onto an aromatic framework.

Table 1: Representative Carbon-Carbon Bond Forming Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-Octylmagnesium chloride | Protected bromophenylethyl alcohol | 4-Octyl phenethyl alcohol | Nucleophilic Alkylation google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has significantly expanded the utility of Grignard reagents, enabling cross-coupling reactions that are otherwise challenging. 1-Octylmagnesium chloride can participate as a nucleophilic partner in various catalyzed reactions to form carbon-carbon bonds with a high degree of specificity and efficiency.

Iron, being an economical and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. Iron-catalyzed processes can effectively couple alkyl Grignard reagents with aryl chlorides and tosylates. researchgate.net These reactions are particularly valuable as aryl chlorides are often more readily available and less expensive than the corresponding bromides or iodides.

In a typical iron-catalyzed reaction, an alkyl Grignard reagent like 1-octylmagnesium chloride can be coupled with various aryl halides. researchgate.net For instance, iron(III) acetylacetonate (B107027) (Fe(acac)₃) is a common catalyst precursor. The methodology is effective for coupling primary and secondary alkyl groups with aryl partners, proceeding under mild conditions and often resulting in excellent yields of the cross-coupled product. researchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC) ligands can further enhance the efficiency and scope of these iron-catalyzed transformations. researchgate.net

Table 2: Overview of Iron-Catalyzed Cross-Coupling

| Catalyst System | Grignard Reagent Type | Electrophile Type | Key Features |

|---|---|---|---|

| Iron Salts (e.g., FeF₃, FeCl₃) | Alkyl (Primary, Secondary) | Aryl Chlorides, Tosylates | Economical, couples with less reactive electrophiles. researchgate.netresearchgate.net |

While the Negishi coupling classically involves organozinc reagents, the closely related Kumada coupling utilizes Grignard reagents directly, catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is a highly effective method for forming carbon-carbon bonds between alkyl or aryl Grignard reagents and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org For a reagent like 1-octylmagnesium chloride, the Kumada coupling offers a direct pathway for its incorporation into various organic frameworks without the need to first prepare an organozinc compound. organic-chemistry.org

Nickel catalysts, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are particularly effective for these transformations. researchgate.netnih.gov The reaction mechanism typically involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The Kumada coupling is a powerful tool for synthesizing a wide range of compounds, from simple biaryls to more complex substituted alkenes. organic-chemistry.orgnih.gov

Copper catalysts are widely used to mediate the reaction of Grignard reagents with a variety of electrophiles. Copper(I) salts, such as copper(I) iodide or copper(I) cyanide, can facilitate the coupling of alkyl Grignard reagents like 1-octylmagnesium chloride with alkyl halides, acid chlorides, and other electrophilic partners. researchgate.netrsc.orgarxada.com

One notable application is the copper-catalyzed cross-coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents, a transformation that can be challenging with other catalysts. rsc.org The presence of additives like 1,3-butadiene (B125203) can be crucial for achieving high yields in these reactions. rsc.org Furthermore, copper catalysis enables the efficient reaction of Grignard reagents with acid chlorides to produce ketones, a reaction that can otherwise be complicated by over-addition to form tertiary alcohols. arxada.com These copper-mediated methods provide a versatile and selective means for constructing carbon-carbon bonds under relatively mild conditions.

Functionalization of Inorganic Material Surfaces

The modification of inorganic material surfaces is crucial for their application in fields such as catalysis, electronics, and advanced materials. 1-Octylmagnesium chloride has been identified as an effective reagent for the surface functionalization of inorganic oxides like titanium dioxide (TiO₂). sigmaaldrich.com

When TiO₂ is treated with a solution of 1-octylmagnesium chloride, the Grignard reagent reacts with the surface hydroxyl groups, grafting the octyl chains onto the material. This surface modification alters the properties of the TiO₂, for example, by increasing its hydrophobicity. Such functionalized TiO₂ can then be incorporated into various applications, including membranes, solar cells, and catalysts, where the modified surface properties are advantageous. sigmaaldrich.com The general principle involves the reaction of the organometallic compound with reactive sites on the nanoparticle surface, leading to a stable, covalently modified material. nih.gov

Table 3: Application in Surface Functionalization

| Inorganic Material | Functionalizing Reagent | Resulting Feature | Potential Application |

|---|

Contributions to Natural Product Synthesis and Medicinal Chemistry Intermediates

The ability to form carbon-carbon bonds with precision is fundamental to the total synthesis of natural products and the development of new pharmaceutical agents. Alkyl Grignard reagents are workhorse nucleophiles in these endeavors.

1-Octylmagnesium chloride serves as a key building block for synthesizing specific intermediates used in medicinal and industrial chemistry. A clear example is its use in the production of 4-octyl phenethyl alcohol. google.com This molecule, which combines a C8 alkyl chain with a phenethyl alcohol moiety, can be a precursor for various biologically active molecules or specialty materials. The synthesis involves a Grignard-mediated alkylation, demonstrating a straightforward and efficient route to this valuable intermediate. google.com The incorporation of the octyl chain can significantly modify the lipophilicity of a parent molecule, a critical parameter for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Theoretical and Computational Chemistry for Understanding Organomagnesium Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations offer a powerful lens through which to examine the electronic environment of organomagnesium species. These methods, rooted in solving the Schrödinger equation, can predict molecular geometries, bond energies, and electronic properties with increasing accuracy. wikipedia.orgsolubilityofthings.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgnih.gov DFT methods are widely used to study organomagnesium compounds, providing insights into their structure, bonding, and reaction mechanisms. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations can be employed to model the interaction of 1-octyl magnesium chloride with ether solvents, revealing details about the coordination environment of the magnesium center. Studies on similar systems, like methylmagnesium chloride (CH₃MgCl), have shown that DFT can effectively predict geometries and reaction energetics. researchgate.net DFT has also been successfully applied to understand the thermodynamics of forming species like methoxymagnesium chloride, indicating a preference for mixed chloride and methoxide (B1231860) structures. researchgate.net

Table 1: Representative DFT Functionals for Organomagnesium Systems

| Functional | Description | Typical Applications |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimizations, frequency calculations, and reaction energy profiles for a wide range of organic and organometallic systems. researchgate.net |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. | Recommended for applications involving main-group elements and for studying reaction mechanisms and energetics. researchgate.net |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. | Often used for solid-state calculations and for systems where long-range interactions are important. |

This table is for illustrative purposes and does not represent an exhaustive list.

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters. wikipedia.orgsolubilityofthings.com The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects electron correlation. wikipedia.orgwikipedia.org

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically account for electron correlation. wikipedia.orgststephens.net.in While computationally more demanding than DFT, these methods can provide benchmark-quality results for smaller systems and are crucial for validating the accuracy of more approximate methods. nih.govpku.edu.cn For example, high-level ab initio calculations have been instrumental in understanding the bonding in simple Grignard reagents and the nature of the carbon-magnesium bond. whiterose.ac.uk

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular dynamics (MD) simulations provide a dynamic picture of organomagnesium compounds in solution, capturing the explicit interactions with solvent molecules and the temporal evolution of the system. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal crucial information about solvation structures, ion pairing, and the dynamic processes that influence reactivity. acs.orgacs.org

For a compound like 1-octyl magnesium chloride in an ether solvent, MD simulations can model the dynamic exchange of solvent molecules around the magnesium center and the conformational flexibility of the octyl chain. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces between atoms at each time step, offers a particularly powerful approach for studying these systems, as it can capture bond breaking and formation events. acs.orgacs.orgresearchgate.net

Prediction of Reaction Pathways and Transition State Analysis

A central goal of computational chemistry is to predict the pathways of chemical reactions and to characterize the high-energy transition states that govern their rates. mit.eduresearchgate.netims.ac.jp For reactions involving organomagnesium reagents like 1-octyl magnesium chloride, computational methods can be used to map out the potential energy surface, identifying the minimum energy paths from reactants to products. nih.govarxiv.org

Techniques such as the nudged elastic band (NEB) method and the growing string method are commonly used to locate transition state structures. ims.ac.jp Once a transition state is found, its structure and energy provide critical insights into the reaction mechanism. For instance, computational studies on the Grignard reaction with carbonyl compounds have helped to elucidate the role of different organomagnesium species and the influence of the solvent on the activation energy. nih.govnih.gov

Computational Studies on Magnesium Cluster Interactions in Grignard Formation

The formation of Grignard reagents is a complex process that occurs on the surface of magnesium metal. Computational studies have begun to unravel the role of magnesium clusters in this process. worldscientific.comresearchgate.netacs.org It is believed that the reaction of an organic halide with a magnesium cluster can be more favorable than with a single magnesium atom.

Quantum chemical calculations on model systems, such as the reaction of ethyl bromide with magnesium clusters of varying sizes (Mgₙ where n=2-20), have shown that the reaction pathway and activation energy are dependent on the cluster size and the specific site of reaction on the cluster. worldscientific.com These studies suggest that both radical and molecular pathways can be involved in the formation of the Grignard reagent. worldscientific.com

Table 2: Key Findings from Computational Studies on Magnesium Clusters

| Study Focus | Key Findings | Computational Methods |

|---|---|---|

| Effect of Cluster Size | The activation energy for Grignard reagent formation correlates with the energy required to detach a magnesium atom from the cluster. worldscientific.com | Density Functional Theory (B3PW91) worldscientific.com |

| Structure of Cluster Reagents | Magnesium atoms can attach to a Grignard reagent like CH₃MgF to form stable dimagnesium and trimagnesium species. researchgate.net | Ab initio methods (SCF, MP, DFT) researchgate.net |

| Reaction Mechanisms | Two primary reaction channels, radical and molecular, have been identified, with their preference influenced by the magnesium cluster's size and structure. worldscientific.com | Density Functional Theory worldscientific.com |

This table summarizes general findings and is not specific to 1-octyl magnesium chloride etherate.

Solvation Models for Accurate Description of Organomagnesium Species in Solution

Accurately modeling the solvent environment is crucial for describing the behavior of organomagnesium compounds in solution. pitt.eduacs.org The solvent can significantly influence the structure, stability, and reactivity of the Grignard reagent. nih.govwikipedia.org

Computational chemists employ a range of solvation models to account for these effects. Explicit solvation models, where individual solvent molecules are included in the calculation, provide the most detailed picture but are computationally expensive. pitt.edu Implicit or continuum solvation models, on the other hand, represent the solvent as a continuous dielectric medium. acs.org These models are computationally more efficient and are often used in combination with quantum mechanical calculations to provide a first approximation of solvent effects. dtu.dkdtu.dk For a more accurate description, a hybrid approach that combines an explicit treatment of the first solvation shell with a continuum model for the bulk solvent is often employed. pitt.edu

Advanced Analytical Methodologies for in Situ Characterization of Organomagnesium Reactions

Real-Time Spectroscopic Monitoring Techniques

Spectroscopic methods are at the forefront of in situ analysis, providing a non-invasive window into the chemical transformations occurring within the reactor. researchgate.net These techniques allow for the continuous tracking of reactants, products, and intermediates, offering a dynamic profile of the reaction. mt.com

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely adopted technique for monitoring the progress of organomagnesium reactions in real time. acs.orgresearchgate.net By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration changes of key species throughout the synthesis. mt.comresearchgate.net

A primary application of in situ FTIR is in monitoring the formation of Grignard reagents like 1-Octyl magnesium chloride from its corresponding organic halide (1-chlorooctane) and magnesium metal. acs.orgwikipedia.org The initiation phase of this reaction can be unpredictable and is often subject to an induction period. mt.comwikipedia.org FTIR spectroscopy provides a definitive, objective measure of reaction onset by detecting the decrease in the infrared absorbance signal of the C-X (carbon-halogen) bond of the organic halide and the concurrent appearance of signals corresponding to the newly formed organomagnesium species. mt.comacs.org

This real-time monitoring is critical for process safety, especially on a larger scale. It helps prevent the dangerous accumulation of unreacted organic halide, which, upon sudden initiation, could lead to a highly exothermic and uncontrollable runaway reaction. hzdr.deacs.org Furthermore, FTIR can be used to develop kinetic models and optimize reaction conditions by providing data-rich profiles of how different variables affect the reaction rate and product formation. mt.comyoutube.com

Table 1: Application of In Situ FTIR in Grignard Reaction Monitoring

| Parameter Monitored | Spectroscopic Observation | Significance |

| Reaction Initiation | Decrease in the C-X stretching band of the alkyl halide; Appearance of new bands for R-MgX. | Confirms the start of the reaction, allowing for the safe, controlled addition of remaining reagents. mt.comacs.org |

| Reactant Concentration | Continuous measurement of the peak height/area of the organic halide's characteristic IR band. | Prevents excessive accumulation of unreacted starting material, mitigating risks of thermal runaway. hzdr.de |

| Product Formation | Growth of IR bands associated with the organomagnesium compound and subsequent reaction products. | Tracks reaction progress, conversion rates, and yield in real-time. mt.comyoutube.com |

| Intermediate Detection | Appearance and disappearance of transient IR bands. | Provides mechanistic insights into the reaction pathway. youtube.com |

Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable tool for the in situ analysis of organomagnesium reactions. It is particularly effective for identifying and distinguishing between different organometallic species in solution. acs.orgmdpi.com A key advantage of Raman spectroscopy is that solvents like ethers (e.g., THF), which are common in Grignard chemistry, often produce weak Raman signals, resulting in a clearer view of the solute species. mdpi.com

This technique has been successfully employed to monitor complex processes such as transmetalations, where a Grignard reagent reacts with a metal salt (e.g., Manganese(II) chloride) to form a new organometallic compound. acs.orgacs.org In situ Raman can track the consumption of the Grignard reagent and the formation of the new organomanganese species in real time, providing unambiguous evidence of the reaction's progress and endpoint. acs.org The ability to distinguish between the initial Grignard reagent (RMgX), the transmetalating agent (MnCl₂), and the product (RMnCl) by their unique spectral fingerprints is crucial for elucidating the reaction mechanism. acs.orgacs.org

Table 2: Representative Raman Shifts for Monitoring a Grignard Transmetalation

| Species | Characteristic Raman Band (cm⁻¹) | Assignment |

| Manganese Chloride | ~248 cm⁻¹ | Mn-Cl stretch |

| Methylmagnesium Bromide | ~530 cm⁻¹ | Mg-C stretch |

| Methylmanganese Chloride | ~470 cm⁻¹ | Mn-C stretch |

| Data adapted from a study on the transmetalation of Methylmagnesium Bromide with MnCl₂. acs.org |

While often used for post-reaction analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in situ and operando studies of organomagnesium reactions, particularly with the use of flow-tube reactors. wikipedia.orgresearchgate.net NMR provides unparalleled detail regarding the precise chemical structure and environment of molecules in solution.

For organomagnesium compounds like 1-Octyl magnesium chloride, NMR is instrumental in studying the complex solution behavior governed by the Schlenk equilibrium. nih.gov This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).

RMgX ⇌ R₂Mg + MgX₂

In situ NMR techniques, especially using magnesium isotopes like ²⁵Mg-NMR, can identify and quantify the different magnesium-containing species present in the solution under actual reaction conditions. nih.gov This provides fundamental insights into which specific organomagnesium compound is the active nucleophile in a given reaction, as the reactivity of RMgX and R₂Mg can differ significantly. nih.gov

Table 3: NMR Spectroscopy for Characterizing Organomagnesium Species

| Nucleus | Information Gained | Relevance to 1-Octyl magnesium chloride |

| ¹H NMR | Provides information on the structure of the organic (octyl) group. | Confirms the integrity of the alkyl chain and can detect protonolysis byproducts. |

| ¹³C NMR | Characterizes the carbon skeleton, especially the carbon atom bonded to magnesium. | The C-Mg signal is highly sensitive to the chemical environment and coordination. |

| ²⁵Mg NMR | Directly probes the magnesium center, distinguishing between RMgX, R₂Mg, and MgX₂ species. | Elucidates the position of the Schlenk equilibrium and identifies the dominant species in solution. nih.gov |

Mass Spectrometry for Intermediate Detection and Reaction Profiling

Mass spectrometry (MS), particularly when coupled with atmospheric pressure ionization (API) sources like electrospray ionization (ESI), is a highly sensitive method for detecting reaction components, including short-lived intermediates, directly from the solution phase. uni-oldenburg.de By connecting a microreactor or a continuous flow setup directly to the MS ion source, it is possible to screen reaction mixtures with very high temporal resolution. uni-oldenburg.de

Table 4: Potential Ions Detectable by ESI-MS in a Grignard Reaction Mixture

| Ion Type | Example Formula (for 1-Octyl magnesium chloride in THF) | Information Provided |

| Solvated Grignard Cation | [C₈H₁₇Mg(THF)₂]⁺ | Confirms the presence of the Grignard reagent and indicates its coordination with the solvent. |

| Aggregate Species | [(C₈H₁₇)₂Mg₂Cl(THF)₃]⁺ | Provides evidence for the existence of dimeric or higher-order structures in solution, as suggested by the Schlenk equilibrium. acs.org |

| Reaction Intermediates | [Alkoxide-Mg]⁺ (e.g., from reaction with a ketone) | Detects the transient species formed after the nucleophilic addition step, confirming the reaction pathway. uni-oldenburg.de |

| Reactants/Products | [Protonated Ketone/Aldehyde]⁺, [Protonated Alcohol Product]⁺ | Tracks the consumption of starting materials and formation of the final product. |

Advanced Diffraction and Scattering Techniques for Solution Structure Analysis

While most commonly applied to solid-state materials, advanced X-ray diffraction (XRD) and scattering techniques can provide critical information about the structure of organomagnesium compounds in solution. researchgate.netmdpi.com The structure of a Grignard reagent in the solid state, which can be definitively determined by single-crystal X-ray diffraction, often provides the best model for understanding the fundamental coordination and aggregation tendencies that also persist in solution. acs.org

For instance, crystal structures have revealed that Grignard reagents rarely exist as simple monomers (R-Mg-X). Instead, they form complex bridged structures, often involving solvent molecules in the coordination sphere of the magnesium atom, which tends to be tetrahedral or octahedral. wikipedia.orgacs.org Techniques like Small-Angle X-ray Scattering (SAXS) can be used to study the size and shape of particles and aggregates directly in solution, offering a way to probe the extent of association of 1-Octyl magnesium chloride under various concentrations and solvent conditions. This structural data is vital for building accurate computational models of the reaction and rationalizing the observed reactivity. nih.gov

Table 5: Structural Insights from Diffraction and Scattering Techniques

| Technique | Sample State | Information Obtained | Relevance to Organomagnesium Chemistry |

| Single-Crystal X-Ray Diffraction | Crystal | Precise bond lengths, bond angles, coordination numbers, and 3D molecular structure. | Reveals fundamental aggregation patterns (e.g., dimers, tetramers) and solvent coordination. acs.org |

| Powder X-Ray Diffraction (PXRD) | Powder | Crystalline phase identification, lattice parameters, and crystallite size. academicjournals.org | Characterizes the bulk solid material and can be used to identify crystalline byproducts. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Solution | Size, shape, and distribution of molecular aggregates and nanoparticles in solution. | Investigates the nature and extent of aggregation (Schlenk equilibrium) in the solution phase. |

Catalytic Roles of Organomagnesium Compounds Beyond Stoichiometric Reagents

Magnesium-Mediated Catalysis in Organic Transformations

The use of earth-abundant and less toxic metals like magnesium in catalysis is a significant goal in green chemistry. mdpi.com Organomagnesium compounds, including 1-octylmagnesium chloride, can function as catalysts in a variety of organic reactions, moving beyond their classical role as simple nucleophiles.

Hydroboration Reactions

Hydroboration is a fundamental reaction in organic synthesis, typically used to convert alkenes and alkynes into alcohols and other functionalized molecules. While traditionally not associated with catalysis by Grignard reagents, recent research has demonstrated the efficacy of magnesium-based catalysts in these transformations. mdpi.comnih.govnih.govrsc.org

Commercially available Grignard reagents (alkyl magnesium halides) can effectively catalyze the hydroboration of various functional groups, including esters, nitriles, and imines, using reducing agents like pinacolborane (HBpin). mdpi.com Studies have screened various alkyl magnesium halides, identifying optimal catalysts for specific reductions. For instance, in the hydroboration of ethyl benzoate, methylmagnesium chloride and methylmagnesium bromide showed excellent conversion rates at room temperature. mdpi.com This principle establishes that Grignard reagents can act as catalysts, providing a green and efficient protocol that avoids the need for complex ligand systems or harsh reaction conditions. mdpi.com

The catalytic cycle is proposed to involve the formation of magnesium hydride species which then participate in the reduction. This approach is attractive due to the abundance and low toxicity of magnesium. mdpi.com The compatibility of magnesium-catalyzed hydroboration with numerous functional groups makes it a valuable method for late-stage functionalization in complex molecule synthesis. nih.gov

Table 1: Catalytic Activity of Various Alkyl Magnesium Halides in the Hydroboration of Ethyl Benzoate This table illustrates the catalytic performance of different Grignard reagents in a representative hydroboration reaction. Data is based on findings from similar studies. mdpi.com

| Catalyst (5 mol%) | Solvent | Time (h) | Conversion (%) |

| Methylmagnesium chloride | THF | 0.5 | 99 |

| Methylmagnesium bromide | THF | 0.5 | 99 |

| Methylmagnesium iodide | THF | 0.5 | 75 |

Nucleophilic Cyclization Reactions

1-Octylmagnesium chloride is a potent nucleophile widely used for forming carbon-carbon bonds. rsc.org This reactivity is fundamental to its role in nucleophilic cyclization reactions, where an intramolecular nucleophilic attack by the carbanionic part of the organometallic compound leads to the formation of a cyclic structure.

Intermolecular nucleophilic addition to an unsaturated system is the first step, which can then be followed by a spontaneous intramolecular cyclization. This tandem reaction sequence is a powerful method for constructing cyclic compounds, often with high regio- and stereoselectivity. researchgate.net While often used stoichiometrically, the principles of its nucleophilic addition are central to designing catalytic cycles where a magnesium-centered species is regenerated. Primary alkyl Grignard reagents, such as octylmagnesium halides, are effective in these transformations, leading to desired cyclic products. researchgate.net

Organomagnesium Precursors in Heterogeneous Catalysis

Beyond homogeneous catalysis, organomagnesium compounds are critical precursors in the synthesis of heterogeneous catalysts, most notably Ziegler-Natta catalysts used for olefin polymerization. nih.gov Compounds like Butyl Octyl Magnesium (BOMAG), which contains the octyl group, are industrially significant for this purpose. mdpi.com

Magnesium Chloride Support Materials for Ziegler-Natta Catalysts

The performance of Ziegler-Natta catalysts is highly dependent on the support material. Activated magnesium chloride (MgCl₂) is the support of choice for modern, high-activity catalysts. acs.org Organomagnesium compounds such as Butyl Octyl Magnesium (BOMAG) and Butyl Ethyl Magnesium (BEM) are used as precursors to generate highly active and water-free MgCl₂ supports. mdpi.comnih.govnih.gov

The process involves the reaction of the organomagnesium compound with a chlorinating agent. This method allows for the production of MgCl₂ with desirable properties, such as high surface area and specific crystal structures (δ-MgCl₂), which are essential for anchoring the titanium active sites and achieving high catalytic activity. nih.gov The use of organomagnesium precursors like BOMAG is a key step in creating catalysts with perfectly spherical shapes and narrow particle size distribution, which is crucial for industrial applications. acs.org

Influence of Organomagnesium Alkyls on Catalyst Viscosity and Morphology

The physical properties of the organomagnesium precursor solution significantly impact the final catalyst's characteristics. A major challenge in industrial applications is the high viscosity of organomagnesium alkyl solutions in hydrocarbon solvents. mdpi.comnih.gov This high viscosity is attributed to the formation of large oligomeric or polymeric structures through intermolecular magnesium-carbon interactions. mdpi.comrsc.org

The choice of alkyl groups in the organomagnesium compound, such as in Butyl Octyl Magnesium (BOMAG), represents a balance between magnesium concentration, viscosity, and processability. mdpi.comrsc.org Longer alkyl chains can influence the solubility and viscosity of the solution. Research has shown that with increasing chain length of the alkyl group, the viscosity tends to decrease. mdpi.com

The morphology of the final polymer product is a replica of the catalyst's morphology. chemguide.co.uk Therefore, controlling the shape and size of the catalyst particles is essential. The properties of the organomagnesium precursor solution directly influence the morphology of the MgCl₂ support and, consequently, the final Ziegler-Natta catalyst. chemguide.co.ukrsc.org Studies focus on optimizing precursor formulations, sometimes with additives, to reduce viscosity and allow for the synthesis of higher concentration solutions without negatively affecting the catalyst's performance or morphology. mdpi.com The goal is to produce spherical catalyst particles that lead to polymer resins with good flowability and high bulk density, ensuring smooth operation of industrial polymerization reactors. chemguide.co.ukrsc.org

Table 2: Properties of Common Industrial Organomagnesium Precursors This table outlines the trade-offs between different organomagnesium compounds used in catalyst synthesis. mdpi.comrsc.org

| Organomagnesium Compound | Common Solvent | Key Advantages | Key Challenges |

| Butyl Ethyl Magnesium (BEM) | Heptane | Highest magnesium concentration | High viscosity |

| Butyl Octyl Magnesium (BOMAG) | Heptane | Optimum balance of Mg content & viscosity | Oligomerization leading to viscosity |

| Di-n-butyl magnesium | Heptane | Lower viscosity than BEM | Lower magnesium concentration |

Future Directions and Emerging Trends in Organomagnesium Chloride Research

Development of Novel Organometallic Catalysts with Tailored Selectivity

The development of new catalytic systems for reactions involving Grignard reagents is a major area of research. While traditional applications often use these reagents stoichiometrically, catalytic approaches can offer improved selectivity and efficiency. A significant trend is the use of earth-abundant and less toxic metals as catalysts.

Research has demonstrated the effectiveness of iron-catalyzed cross-coupling reactions between Grignard reagents and organic halides. acs.org For instance, iron(III) compounds, such as Fe(acac)₃, have been shown to effectively catalyze the reaction of alkylmagnesium bromides with vinylic bromides, proceeding with retention of the alkene's geometry. acs.org These iron-catalyzed processes provide a cost-effective and more environmentally friendly alternative to other transition-metal catalysts. acs.org The development of such catalysts is directly relevant to reagents like 1-octylmagnesium chloride, enabling its use in a wider array of selective C-C bond-forming reactions.

Table 1: Comparison of Catalysts in Grignard Cross-Coupling Reactions

| Catalyst System | Substrates | Key Features | Research Finding |

| Iron(III) β-diketonates | Grignard reagents (RMgX) and vinylic halides | High efficiency, retention of stereochemistry, uses earth-abundant metal. | Reactions are not free-radical processes and can be useful for the synthesis of specific olefins. acs.org |

| Manganese Halides | Organomagnesium halides and organic halides | Activity-enhancing effects when used with main group metal components. | Can be used to prepare organomagnesium compounds from organic halides and magnesium metal. google.com |

| iPrMgCl·LiCl ("Turbo-Grignard") | Aryl and alkenyl halides | Enhanced reactivity and altered chemoselectivity compared to the parent Grignard reagent. | Enables Mg/I exchange on substrates where the standard Grignard reagent would react with a different functional group. strath.ac.uk |

Integration of Sustainable Chemistry Principles in Organomagnesium Synthesis

The synthesis of Grignard reagents like 1-octylmagnesium chloride has traditionally relied on large volumes of volatile and anhydrous organic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). labcompare.combeyondbenign.org Modern research is intensely focused on aligning these processes with the principles of green and sustainable chemistry. ijirmps.org Key goals include reducing solvent use, minimizing waste, and using renewable resources. acs.orgnih.gov

A groundbreaking approach is the use of mechanochemistry, specifically ball-milling, for Grignard reagent synthesis. Researchers have successfully produced Grignard reagents using only a catalytic amount of solvent—about one-tenth of what is typically required. labcompare.com In one study, ball-milling magnesium metal and an organohalide with a small quantity of THF resulted in a 94% yield of the Grignard reagent paste. labcompare.com This method not only drastically reduces solvent waste but also simplifies the process by not requiring strictly anhydrous or oxygen-free conditions. labcompare.com This technique could be adapted for a more sustainable production of 1-octylmagnesium chloride.

Another avenue is the development of reactions in more environmentally friendly media. While Grignard reagents themselves are water-sensitive, research into related zinc-mediated processes demonstrates the feasibility of performing organometallic reactions under aqueous conditions, significantly reducing the reliance on hazardous organic solvents. beyondbenign.org The overarching principles of green chemistry, such as atom economy and waste prevention, are now guiding the design of new synthetic routes involving organomagnesium compounds. acs.orgnih.gov

Table 2: Green Chemistry Approaches for Grignard Reagent Synthesis

| Principle of Green Chemistry | Traditional Method | Greener Approach | Benefit |

| Waste Prevention | High E-Factor due to large solvent volumes. acs.org | Mechanochemical synthesis (ball-milling) with minimal solvent. labcompare.com | Drastic reduction in solvent waste and simplified setup. labcompare.com |

| Safer Solvents & Auxiliaries | Requires large volumes of anhydrous ethers (e.g., THF, diethyl ether). beyondbenign.org | Zinc-mediated processes can be performed in aqueous conditions. beyondbenign.org | Reduced use of flammable and toxic organic solvents. |

| Energy Efficiency | Often requires heating or cooling to control the reaction. acs.org | Mechanochemical synthesis conducted at ambient temperature. labcompare.com | Lower energy consumption and simplified process control. |

Advancements in Flow Chemistry for High-Throughput Synthesis and Scale-Up

Flow chemistry has emerged as a powerful technology for the synthesis of organomagnesium compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.netacs.orgchemicalindustryjournal.co.uk The formation of Grignard reagents is often highly exothermic and difficult to control on a large scale. vapourtec.com Continuous flow reactors, with their superior heat and mass transfer capabilities, mitigate these risks, allowing for safer and more consistent production. pharmtech.com

This technology is particularly well-suited for the synthesis of reagents like 1-octylmagnesium chloride. In a flow system, the organic halide solution is passed through a packed bed of magnesium metal, allowing for a controlled reaction. researchgate.netacs.org This setup enables rapid process optimization and can be scaled up to produce industrially relevant quantities. researchgate.net Researchers have reported flow systems reaching throughputs of approximately 15 L/h. researchgate.net

A key advantage of flow chemistry is the ability to generate and use highly unstable intermediates in a "flash chemistry" approach. acs.orgnih.gov Reactive organomagnesium species can be formed and immediately reacted with a substrate in a subsequent reactor, minimizing decomposition. For example, the highly unstable chloromethylmagnesium chloride has been generated and used in flow at -20°C, a significant improvement over the cryogenic temperatures (-78°C) required for batch synthesis. nih.gov This capability opens up new synthetic possibilities for a wide range of organomagnesium reagents.

Table 3: Comparison of Batch vs. Flow Synthesis for Grignard Reagents

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Poor, risk of thermal runaway on scale-up. | Excellent, due to high surface-area-to-volume ratio. vapourtec.com |

| Safety | Accumulation of large quantities of reactive material poses a safety risk. chemicalindustryjournal.co.uk | Small reactor volume minimizes risk; better control over exotherms. researchgate.net |

| Scalability | Difficult and often requires significant process redesign. acs.org | Simpler scale-up by extending operation time or using larger reactors. researchgate.netmdpi.com |

| Control | Batch-to-batch variability is common. researchgate.net | Consistent product quality and yield. vapourtec.com |

| Unstable Intermediates | Often requires cryogenic temperatures to prevent decomposition. acs.orgnih.gov | Enables generation and use at higher temperatures with short residence times. researchgate.netnih.gov |

Interplay of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

Despite their long history, a complete mechanistic understanding of Grignard reagents remains a challenge due to their complex behavior in solution. mdpi.comrsc.org The combination of advanced computational modeling, such as Density Functional Theory (DFT), with experimental studies is providing unprecedented insight. nih.gov This synergy is crucial for understanding the reactivity of compounds like 1-octylmagnesium chloride.

A central focus of this research is the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide components (2 RMgX ⇌ R₂Mg + MgX₂). acs.orgrsc.org Computational studies have shown that the position of this equilibrium is highly dependent on the solvent, the organic group (R), and the halide (X). rsc.org Ab initio molecular dynamics simulations are now being used to model the explicit role of solvent molecules, revealing that the solvent directly controls the energetics and structure of the various magnesium species in solution. rsc.orgacs.org

These computational tools are also used to investigate reaction mechanisms. For example, studies on the addition of Grignard reagents to carbonyl compounds have explored the transition states for different pathways. nih.govacs.org Calculations have helped distinguish between a concerted polar mechanism and a stepwise single electron transfer (SET) process, providing a theoretical basis for the observed reactivity and stereoselectivity. nih.gov This deeper understanding allows for more rational design of reactions and catalysts for specific outcomes.

Exploration of Lower Oxidation State Magnesium Chemistry and Heavier Alkaline Earth Congeners

A revolutionary trend in magnesium chemistry has been the discovery and stabilization of magnesium in lower oxidation states, challenging the textbook definition that magnesium exists exclusively as the Mg²⁺ ion in its compounds. sciencedaily.comrsc.orgchemistryguru.com.sgquora.com In 2007, chemists first reported stable dimagnesium compounds with a formal oxidation state of +1 for magnesium, containing a Mg-Mg bond. nih.gov More recently, research has led to the isolation of magnesium complexes where the metal has a zero-oxidation state (Mg(0)). sciencedaily.comrsc.org